molecular formula C7H8ClNOS B1509827 4-Isopropylthiazole-2-carbonyl chloride CAS No. 923289-59-2

4-Isopropylthiazole-2-carbonyl chloride

Cat. No.: B1509827
CAS No.: 923289-59-2
M. Wt: 189.66 g/mol
InChI Key: MILXVFASHGWQQV-UHFFFAOYSA-N
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Description

4-Isopropylthiazole-2-carbonyl chloride is a useful research compound. Its molecular formula is C7H8ClNOS and its molecular weight is 189.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Quality Control in Pharmaceutical Synthesis

4-Isopropylthiazole-2-carbonyl chloride's analogs, such as 3-phenyl-5-methylisoxazole-4-carbonyl chloride, are used in the pharmaceutical industry for quality control during drug synthesis. A study by Vtorov et al. (1985) describes the use of high-performance liquid chromatography for the quantitative determination of this compound in the industrial synthesis of oxacillin (Vtorov, Ostashevich, Panina, & Mezentsev, 1985).

Catalysis in Organic Chemistry

Compounds related to this compound, like N-heterocyclic carbene copper chloride complexes, are used as catalysts in organic synthesis. Jurkauskas, Sadighi, and Buchwald (2003) demonstrated the application of such complexes in the conjugate reduction of α,β-unsaturated carbonyl compounds, highlighting their significance in the field of catalysis (Jurkauskas, Sadighi, & Buchwald, 2003).

Synthesis of Isoxazole and Azole Derivatives

Efimov et al. (2016) researched the synthesis of assemblies of isoxazole and azoles based on 1,3-dipolar cycloaddition reactions of enamines with nitrile oxides. This research indicates the relevance of compounds like this compound in generating structurally diverse and potentially biologically active isoxazole derivatives (Efimov, Shafran, Volkova, Beliaev, Slepukhin, & Bakulev, 2016).

Antimicrobial and Antitubercular Research

In pharmaceutical research, derivatives of this compound have been studied for their potential antimicrobial and antitubercular properties. Mallikarjuna et al. (2009) synthesized a series of 4-isopropylthiazole-2-carbohydrazide analogs and derived clubbed oxadiazole-thiazole and triazole-thiazole derivatives, evaluating their effectiveness against bacterial, fungal, and tuberculosis infections (Mallikarjuna, Sastry, Kumar, Rajendraprasad, Chandrashekar, & Sathisha, 2009).

Properties

IUPAC Name

4-propan-2-yl-1,3-thiazole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS/c1-4(2)5-3-11-7(9-5)6(8)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILXVFASHGWQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727187
Record name 4-(Propan-2-yl)-1,3-thiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923289-59-2
Record name 4-(Propan-2-yl)-1,3-thiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oxalyl chloride (5.71 g, 45 mmol., 3.0 eq) was added dropwise, at ambient temperature, to a solution of 4-isopropyl-thiazole-2-carboxylic acid (3.85 g, 22.5 mmol., 1.5 eq) in toluene (40 mL). Stirring was continued at ambient temperature until the bubbling stopped. The reaction mixture was then heated under reflux for a further 1 hour. LCMS analysis of an aliquot quenched with methanol revealed full conversion of the acid to the acid chloride. The reaction mixture was left to cool to ambient temperature and the solvent removed under vacuum. The crude material was used directly in the next step without further purification.
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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